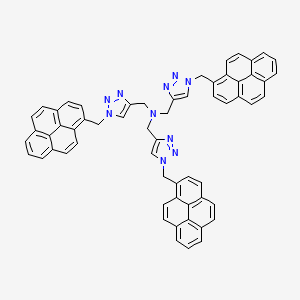
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is a complex organic compound that features a pyrene core linked to triazole rings. This compound is notable for its unique photophysical and electronic properties, making it a valuable component in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine typically involves the following steps:
Formation of Pyrene Derivatives: Pyrene derivatives are synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Pyrenequinones and other oxidized derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Scientific Research Applications
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is primarily based on its ability to interact with various molecular targets through its triazole and pyrene moieties. The triazole rings can coordinate with metal ions, forming stable complexes, while the pyrene core can engage in π-π interactions with aromatic systems. These interactions facilitate its use in catalysis, sensing, and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Tris(4-aminophenyl)amine: Another triazole-based compound with similar coordination properties.
Pyrene-based MOFs: Compounds that utilize pyrene as a core structure for the development of metal-organic frameworks.
Uniqueness
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is unique due to its combination of pyrene and triazole functionalities, which endow it with exceptional photophysical properties and versatile coordination chemistry. This makes it particularly valuable in applications requiring strong luminescence and stable metal coordination .
Properties
Molecular Formula |
C60H42N10 |
|---|---|
Molecular Weight |
903.0 g/mol |
IUPAC Name |
1-[1-(pyren-1-ylmethyl)triazol-4-yl]-N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C60H42N10/c1-4-37-10-13-43-16-19-46(52-25-22-40(7-1)55(37)58(43)52)28-68-34-49(61-64-68)31-67(32-50-35-69(65-62-50)29-47-20-17-44-14-11-38-5-2-8-41-23-26-53(47)59(44)56(38)41)33-51-36-70(66-63-51)30-48-21-18-45-15-12-39-6-3-9-42-24-27-54(48)60(45)57(39)42/h1-27,34-36H,28-33H2 |
InChI Key |
USBAJAFGYGVQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=C(N=N5)CN(CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)CC1=CN(N=N1)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


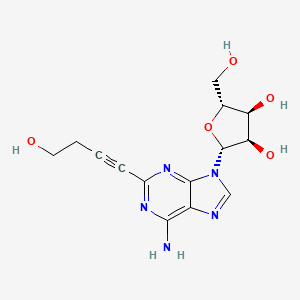
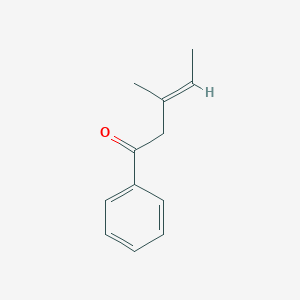


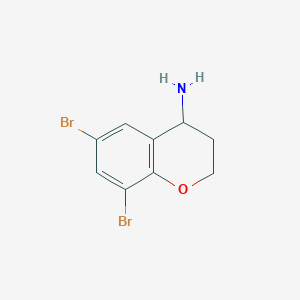
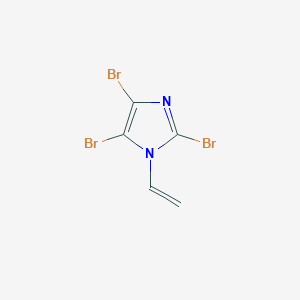
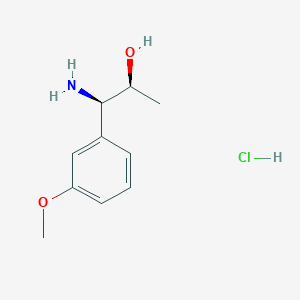

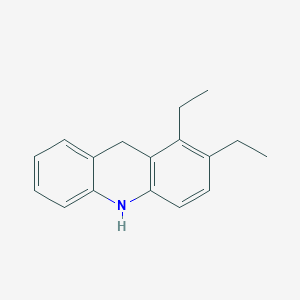
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
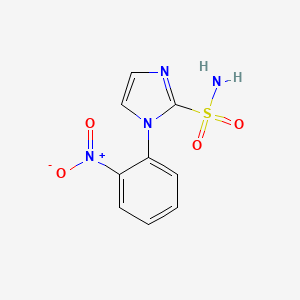


![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
